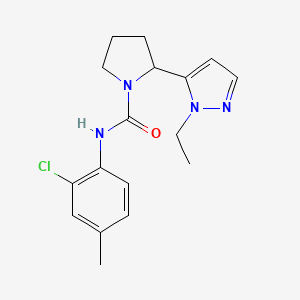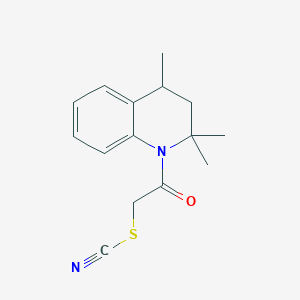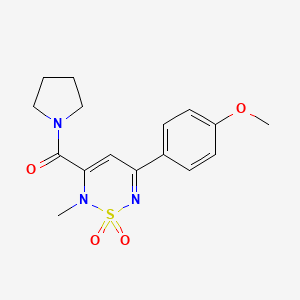![molecular formula C23H16FNO3 B4583497 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4583497.png)
4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone
Vue d'ensemble
Description
“4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone” is a compound belonging to the isoxazolone family, characterized by its isoxazole ring - a five-membered heterocyclic structure containing an oxygen and a nitrogen atom. This compound, like its relatives, exhibits a wide range of chemical properties due to the presence of the isoxazolone ring and substituents attached to it, making it a subject of interest for various chemical studies.
Synthesis Analysis
The synthesis of isoxazolone derivatives involves several key steps, including the formation of the isoxazole ring through cyclization reactions and subsequent modifications to introduce various substituents. Research indicates that compounds similar to “4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone” are synthesized through reactions involving fluorobenzoaldehyde, amino compounds, and dialkyl phosphite under specific conditions such as ultrasound irradiation without solvent and catalyst (Song et al., 2005).
Molecular Structure Analysis
The molecular structure of isoxazolone derivatives, including “4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone,” is characterized by X-ray diffraction studies revealing the crystal structure and atomic arrangement. Crystallographic studies have shown different configurations at the exocyclic C=C bond for similar molecules, indicating the influence of substituents on molecular geometry (Brancatelli et al., 2011).
Applications De Recherche Scientifique
Synthesis and Bioactivity
Fluorine Compounds Containing Isoxazolylamino and Phosphonate Groups
A study by Song et al. (2005) discussed the synthesis of fluorine compounds containing the isoxazole moiety, highlighting their moderate anticancer activity in vitro. This indicates the potential use of similar compounds in developing anticancer agents (B. Song et al., 2005).
Antimicrobial Activity of Imidazolones
Desai et al. (2021) developed a method for preparing novel N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-N′-phenylthiourea derivatives. These synthesized imidazolones, related to the isoxazolone structure, showed promising antimicrobial activity against various bacterial and fungal strains (N. Desai et al., 2021).
Antitumor Properties
- Antitumor Benzothiazoles: Hutchinson et al. (2001) synthesized a series of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, displaying potent cytotoxicity in vitro in certain human breast cell lines. This suggests the relevance of fluorinated compounds in developing antitumor agents (I. Hutchinson et al., 2001).
Material Science and Other Applications
Nonlinear Optical (NLO) Crystals
Zhang et al. (2015) reported on the synthesis of nonlinear optical crystals based on the 3-phenyl-5-isoxazolone moiety, showing high second-harmonic generation intensities. This indicates the potential application of isoxazolone derivatives in optical technologies (Xinyuan Zhang et al., 2015).
Extraction and Separation of Metals
Research by Ishii et al. (1993) explored the use of isoxazolones in the solvent extraction of metals like aluminium and gallium. This demonstrates the utility of such compounds in the field of analytical and separation chemistry (H. Ishii et al., 1993).
Fluorinated Imidazolones for Anti-inflammatory and Analgesic Activities
Khalifa and Abdelbaky (2008) synthesized new imidazolyl acetic acid derivatives, including 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid, and evaluated them for anti-inflammatory and analgesic activities. This suggests a possible application in developing new pharmaceuticals (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).
Propriétés
IUPAC Name |
(4Z)-4-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3/c24-19-10-6-17(7-11-19)15-27-20-12-8-16(9-13-20)14-21-22(25-28-23(21)26)18-4-2-1-3-5-18/h1-14H,15H2/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPGKBBHZHPGNM-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4583419.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583437.png)
![isopropyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4583451.png)
![5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4583460.png)
![N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B4583465.png)


![2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583486.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4583490.png)
![N-(3-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4583491.png)

![N-cyclopentyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4583509.png)

![1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583517.png)